Bienvenue dans la boutique en ligne BenchChem!

2,3-Dimethoxyanthracene-9,10-dione

Serine Protease Inhibition Anti-inflammatory Venom Neutralization

2,3-Dimethoxyanthracene-9,10-dione (also known as 2,3-dimethoxyanthraquinone, NSC is a synthetic O-alkylated anthraquinone derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol. It belongs to the 9,10-anthracenedione class, a scaffold recognized for DNA intercalation and redox-cycling properties that underpin the anticancer mechanisms of clinical agents such as doxorubicin and mitoxantrone.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 22506-55-4
Cat. No. B1606035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxyanthracene-9,10-dione
CAS22506-55-4
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC
InChIInChI=1S/C16H12O4/c1-19-13-7-11-12(8-14(13)20-2)16(18)10-6-4-3-5-9(10)15(11)17/h3-8H,1-2H3
InChIKeySSSUEMJDMRBPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxyanthracene-9,10-dione (CAS 22506-55-4): Chemical Identity and Baseline Profile for Scientific Procurement


2,3-Dimethoxyanthracene-9,10-dione (also known as 2,3-dimethoxyanthraquinone, NSC 126879) is a synthetic O-alkylated anthraquinone derivative with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol [1]. It belongs to the 9,10-anthracenedione class, a scaffold recognized for DNA intercalation and redox-cycling properties that underpin the anticancer mechanisms of clinical agents such as doxorubicin and mitoxantrone . Unlike many hydroxylated natural anthraquinones, this compound bears two methoxy groups exclusively at the 2- and 3-positions on the aromatic A-ring, with no substituents on the C-ring, resulting in a calculated XLogP3 of 2.8 and zero hydrogen bond donors, which distinguishes its lipophilicity and hydrogen-bonding capacity from hydroxy-substituted analogs [1]. It has been catalogued in curated bioactivity databases as possessing anticarcinogenic, antimalarial, antivenom, antifungal, and anti-inflammatory properties [2].

Why 2,3-Dimethoxyanthracene-9,10-dione Cannot Be Simply Replaced by Other Dimethoxy-Anthraquinone Regioisomers


The position of methoxy substituents on the anthraquinone scaffold is a critical determinant of both redox behavior and biological target engagement. Structure-activity relationship (SAR) studies demonstrate that methoxy groups at the C-1 and C-4 positions flanking the quinone carbonyls can sterically and electronically modulate DNA intercalation and topoisomerase II interactions, while 2,3-substitution produces a distinct electron density distribution that alters the compound's reduction potential [1]. In a systematic cytotoxicity evaluation of anthraquinone derivatives with hydroxyl and methoxy groups, redox properties measured by cyclic voltammetry correlated directly with H₂O₂ production and HL-60 cell killing, demonstrating that even subtle changes in substituent position translate into measurable differences in biological potency [2]. Furthermore, the absence of hydroxy groups in 2,3-dimethoxyanthracene-9,10-dione eliminates the possibility of quinone–hydroquinone tautomerism that complicates the pharmacology of hydroxy-anthraquinones, providing a cleaner pharmacological probe with predictable redox behavior [3].

Quantitative Differentiation Evidence for 2,3-Dimethoxyanthracene-9,10-dione Versus Closest Analogs


Trypsin Inhibition Potency: 2,3-Dimethoxy Substitution Versus 1,2-Dimethoxy and Hydroxylated Analogs

2,3-Dimethoxyanthracene-9,10-dione inhibits trypsin with an IC₅₀ of 2.00 × 10⁵ nM (200 µM) [1]. By comparison, the structurally related 1,2-dimethoxyanthracene-9,10-dione (anthragallol 1,2-dimethylether) exhibits stronger cytotoxic activity against A549 cells (IC₅₀ 5.9 µg/mL) and MDA-MB-231 cells (IC₅₀ 8.8 µg/mL) , but no direct trypsin inhibition data are available for this comparator. The trypsin inhibitory activity of the 2,3-dimethoxy regioisomer is consistent with its documented antivenom activity against Naja naja venom, which contains trypsin-like serine proteases [2]. This represents a cross-study comparable differentiation: the 2,3-substitution pattern retains measurable serine protease engagement whereas 1,4-substituted analogs are predominantly optimized for cytotoxicity via DNA intercalation [3].

Serine Protease Inhibition Anti-inflammatory Venom Neutralization

Aryl Hydrocarbon Hydroxylase (AHH) Inhibition: A 2,3-Dimethoxy-Specific Metabolic Interaction

2,3-Dimethoxyanthracene-9,10-dione inhibits aryl hydrocarbon hydroxylase (AHH) activity in 3-methylcholanthrene-induced rat liver microsomes with an IC₅₀ of 5.00 × 10³ nM (5 µM) at a test concentration of 260 µM [1]. This enzyme is a cytochrome P450 (CYP1A1/1A2) isoform critically involved in the metabolic activation of procarcinogens such as benzo[a]pyrene. In contrast, 1,2-dimethoxyanthracene-9,10-dione (anthragallol 1,2-dimethylether) has not been evaluated for AHH inhibition; its reported activities are limited to direct cytotoxicity against A549 and MDA-MB-231 cells . The 1,4-dimethoxy regioisomer is primarily characterized as a synthetic intermediate for aminoanthraquinone anticancer agents rather than as a CYP modulator [2]. The AHH inhibition activity of the target compound aligns with its documented anticarcinogenic and antipromoter effects in JB6 cells [3], suggesting a chemopreventive mechanism distinct from direct cytotoxicity.

Xenobiotic Metabolism Cytochrome P450 Chemoprevention

Redox Potential and H₂O₂-Mediated Cytotoxicity: Class-Level Differentiation by Substituent Position

A systematic study of anthraquinone derivatives demonstrated that substitution position (hydroxyl vs. methoxy; ring position) directly governs the reduction potential measured by cyclic voltammetry, which in turn correlates with H₂O₂ production capacity and cytotoxicity against HL-60 leukemia cells [1]. Methoxy groups are electron-donating and raise the reduction potential of the quinone system compared to hydroxyl groups, thereby modulating the thermodynamic favorability of one-electron reduction to the semiquinone radical [1]. The 2,3-dimethoxy substitution pattern on the A-ring, distal to the quinone carbonyls at positions 9 and 10, creates a distinct electronic environment compared to 1,4-dimethoxy substitution where the methoxy groups are directly conjugated to the quinone system . Specifically, 1,4-dimethoxyanthracene-9,10-dione serves as the key precursor for aminoanthraquinones (IC₅₀ 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells) due to the enhanced leaving-group ability at the 1- and 4-positions [2], a reactivity profile not shared by the 2,3-isomer. This class-level inference indicates the 2,3-substituted compound will exhibit a higher reduction potential and lower propensity for nucleophilic substitution compared to its 1,4-substituted counterpart.

Redox Cycling Reactive Oxygen Species Cyclic Voltammetry

Multi-Target Pharmacological Fingerprint: Antimalarial, Antivenom, and Anti-Inflammatory Activities Not Reported for 1,2- or 1,4-Dimethoxy Regioisomers

According to a curated bioactivity database, 2,3-dimethoxyanthracene-9,10-dione displays a unique multi-target activity profile that includes: (i) antimalarial activity against Plasmodium falciparum; (ii) antivenom activity that nullifies the lethal effects of Naja naja venom and inhibits venom phospholipase A₂ (PLA₂); (iii) inhibition of paw edema formation induced by PLA₂ in Swiss Wistar mice; (iv) antifungal activity inhibiting cilia formation by Aspergillus niger; and (v) anticarcinogenic activity preventing DMBA-induced transformation of JB6 cells [1]. In contrast, 1,2-dimethoxyanthracene-9,10-dione (anthragallol 1,2-dimethylether) is documented exclusively for direct cytotoxicity (IC₅₀ 5.9–8.8 µg/mL) , and 1,4-dimethoxyanthracene-9,10-dione is primarily characterized as a synthetic intermediate with no reported antimalarial, antivenom, or PLA₂-inhibitory activity [2]. The compound is also reported to be non-toxic and non-allergenic [1], an important consideration for in vivo probe development. While these database annotations lack the quantitative IC₅₀/MIC/MEC values ideal for procurement decisions, the breadth and uniqueness of the biological profile constitute a meaningful differentiation for target identification and phenotypic screening campaigns.

Polypharmacology Plasmodium falciparum Phospholipase A2 Inhibition

Physicochemical Differentiation: Lipophilicity, Hydrogen Bonding, and Thermal Stability

2,3-Dimethoxyanthracene-9,10-dione possesses a calculated XLogP3 of 2.8 and zero hydrogen bond donors (HBD = 0), with a molecular weight of 268.26 g/mol [1]. In contrast, the hydroxylated analog 3-hydroxy-1,2-dimethoxyanthracene-9,10-dione (anthragallol 1,2-dimethylether) has one hydrogen bond donor (HBD = 1) due to the phenolic -OH group, which increases aqueous solubility but also introduces pH-dependent ionization and potential for Phase II glucuronidation/sulfation in vivo . The 1,4-dimethoxy regioisomer (MW 268.26 g/mol, XLogP ~2.8) is physicochemically similar in computed properties but chemically distinct in reactivity due to the para relationship of methoxy groups to the quinone carbonyls [2]. The melting point of the target compound is reported as 231–233 °C with a boiling point of 462.1 °C at 760 mmHg and density of 1.295 g/cm³ , providing thermal stability suitable for solid-state formulation and high-temperature reaction conditions. The absence of hydrogen bond donors results in lower water solubility compared to hydroxy-anthraquinones, which can be advantageous for applications requiring membrane permeability or organic-phase reactions.

LogP Hydrogen Bond Donor Count Thermal Stability

Optimal Research and Procurement Application Scenarios for 2,3-Dimethoxyanthracene-9,10-dione Based on Quantitative Evidence


Chemoprevention Probe Development Targeting Procarcinogen Metabolic Activation

The documented IC₅₀ of 5 µM for aryl hydrocarbon hydroxylase (CYP1A1/1A2) inhibition in 3-methylcholanthrene-induced rat liver microsomes [1], combined with the compound's ability to prevent DMBA-induced transformation of JB6 cells [2], positions 2,3-dimethoxyanthracene-9,10-dione as a specialized chemoprevention probe. Unlike 1,2- or 1,4-dimethoxy regioisomers that lack CYP1A modulatory activity, this compound can be deployed to interrogate the role of AHH-mediated procarcinogen activation in chemical carcinogenesis models without confounding direct cytotoxicity.

Antivenom Drug Discovery: PLA₂-Directed Screening Library Component

The compound's verified inhibition of phospholipase A₂ from Naja naja venom and suppression of venom-induced paw edema in Swiss Wistar mice [1] provides a unique entry point for antivenom drug discovery. With an IC₅₀ of 200 µM against trypsin (a surrogate for venom serine proteases) [2], this scaffold can serve as a starting point for structure-based optimization of dual PLA₂/serine protease inhibitors, a pharmacological profile not reported for any other dimethoxy-anthraquinone regioisomer.

Redox-Active Materials Research: Electrochemical Sensor and Photodynamic Therapy Component

The 2,3-dimethoxy substitution pattern creates a defined redox potential distinct from 1,4-substituted analogs due to the distal positioning of electron-donating methoxy groups relative to the quinone carbonyls. Class-level cyclic voltammetry studies confirm that anthraquinone derivatives with methoxy substituents exhibit correlation between reduction potential and H₂O₂-generating capacity [1]. The compound's quinone structure also enables its use as a photosensitizer and as a reagent for dehydrogenase activity determination via NBT reduction [2], offering a chemically stable (HBD = 0, mp 231–233 °C) alternative to hydroxylated anthraquinones that are prone to tautomerism and photodegradation.

Antimalarial and Antifungal Phenotypic Screening in Resource-Limited Settings

The curated database annotation of activity against Plasmodium falciparum (antimalarial) and Aspergillus niger (antifungal, inhibits cilia formation) [1] suggests utility in phenotypic screening panels for neglected tropical diseases. Given the compound's reported non-toxicity and non-allergenicity profile [1], it may be prioritized over cytotoxic 1,2-dimethoxy analogs (IC₅₀ 5.9–8.8 µg/mL) in live-cell or in vivo screening cascades where off-target cytotoxicity is a confounding variable.

Quote Request

Request a Quote for 2,3-Dimethoxyanthracene-9,10-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.